molecular formula C5H4ClIN2O B2975857 3-Chloro-4-iodo-6-methoxypyridazine CAS No. 181355-91-9

3-Chloro-4-iodo-6-methoxypyridazine

Cat. No.: B2975857
CAS No.: 181355-91-9
M. Wt: 270.45
InChI Key: POZDICWZOQMIIO-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-6-methoxypyridazine is a heterocyclic organic compound with the molecular formula C5H4ClIN2O and a molecular weight of 270.46 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iodo-6-methoxypyridazine typically involves the halogenation and methoxylation of pyridazine derivatives. One common method includes the regioselective metallation of 3-Chloro-6-methoxypyridazine using various lithium alkylamides, temperatures, and solvents such as tetrahydrofuran (THF) and ether . The compound can be lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation and methoxylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iodo-6-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Alkylamides: Used for regioselective metallation.

    Tetrahydrofuran (THF) and Ether: Common solvents for these reactions.

    Nickel Catalysts: Used in cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in different applications.

Mechanism of Action

The exact mechanism of action for 3-Chloro-4-iodo-6-methoxypyridazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-iodo-6-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-chloro-4-iodo-6-methoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-10-4-2-3(7)5(6)9-8-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZDICWZOQMIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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